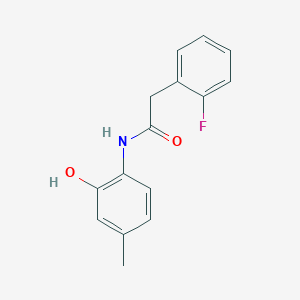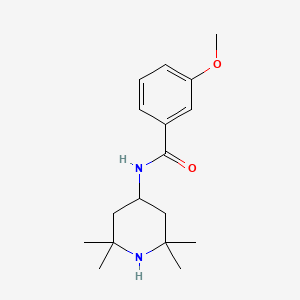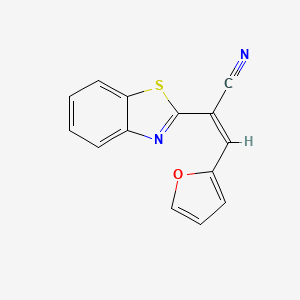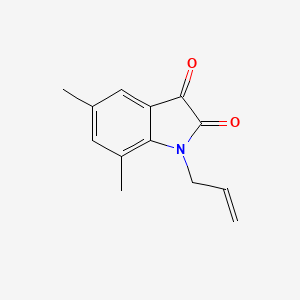
N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a cyclohexylmethyl group attached to the nitrogen atom, a nitro group on the pyridine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Acetamide Formation: The acetamide moiety can be introduced by reacting the appropriate amine with acetic anhydride or acetyl chloride.
Cyclohexylmethyl Group Attachment: The final step involves the attachment of the cyclohexylmethyl group to the nitrogen atom, which can be achieved through alkylation reactions using cyclohexylmethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reduction: Formation of amines from the nitro group.
Oxidation: Introduction of additional functional groups.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide: Unique due to the presence of the cyclohexylmethyl group and nitro group on the pyridine ring.
This compound: Similar compounds may include other acetamides with different substituents on the pyridine ring or variations in the alkyl group attached to the nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other acetamides.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c18-13(15-8-11-4-2-1-3-5-11)10-16-9-12(17(20)21)6-7-14(16)19/h6-7,9,11H,1-5,8,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLDYBYRDGPONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7600003.png)
![N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B7600011.png)
![1-[(4-Bromobenzoyl)amino]-3-(2-methylcyclohexyl)thiourea](/img/structure/B7600015.png)
![N-[(4-fluorophenyl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B7600017.png)

![6,7-Bis-dimethylamino-3H-benzo[de]isochromen-1-one](/img/structure/B7600024.png)
![Ethyl 2-[(4-cyanobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B7600027.png)


![5-[1-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7600053.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(2-fluorophenyl)prop-2-enoate](/img/structure/B7600063.png)
![[2-[[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] furan-2-carboxylate](/img/structure/B7600064.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7600091.png)
